N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic small molecule characterized by a piperidine core substituted with a 2-chloro-acetyl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 3-position. This compound has been cataloged by suppliers such as CymitQuimica and AK Scientific, though it is currently listed as discontinued in commercial inventories .
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHXMWHXFHGKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Derivatives
Piperidine-3-amine serves as the foundational scaffold for this compound. Substitution at the nitrogen atom of the piperidine ring is critical for introducing functional groups. For example, protection of the amine with tert-butoxycarbonyl (Boc) groups is a common strategy to prevent unwanted side reactions during subsequent steps.
Chloroacetylating Agents
2-Chloroacetyl chloride is the primary reagent for introducing the chloroacetyl moiety. Its high reactivity necessitates controlled addition under inert conditions to avoid polymerization or hydrolysis.
Cyclopropanamine
N-Cyclopropylation is achieved using cyclopropanamine, which reacts with intermediate acetamide derivatives to form the final product. Steric and electronic factors influence the efficiency of this step.
Table 1: Key Starting Materials and Their Roles
Synthetic Routes and Reaction Optimization
Protection of Piperidine-3-amine
The amine group of piperidine-3-amine is protected using Boc anhydride in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This step achieves yields of 85–90% under nitrogen atmosphere.
Chloroacetylation
The protected piperidine derivative undergoes chloroacetylation with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C. Diisopropylethylamine (DIPEA) is added to neutralize HCl generated during the reaction, maintaining a pH of 7–8. This step proceeds with 75–80% efficiency.
Deprotection and Cyclopropylation
Boc deprotection is performed using hydrochloric acid in dioxane, followed by immediate reaction with cyclopropanamine in the presence of N,N'-carbonyldiimidazole (CDI) as a coupling agent. This two-step sequence achieves a combined yield of 65–70%.
Solvent and Temperature Effects
Reaction solvents significantly impact yield and purity. Polar aprotic solvents like THF and DCM are preferred for chloroacetylation, while protic solvents (e.g., methanol) are avoided to prevent hydrolysis of the chloroacetyl group. Temperature control during exothermic steps (e.g., chloroacetyl chloride addition) is critical; exceeding 10°C leads to side products such as dimerized piperidine derivatives.
Table 2: Optimized Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Protection | DCM | 25 | DMAP | 85–90 |
| Chloroacetylation | THF | 0–5 | DIPEA | 75–80 |
| Deprotection | Dioxane | 25 | HCl | 90–95 |
| Cyclopropylation | DMF | 50 | CDI | 65–70 |
Purification and Analytical Characterization
Crystallization Techniques
Crude product is purified via recrystallization from a mixture of methanol and dichloromethane (1:3 v/v). This method removes unreacted cyclopropanamine and chlorinated byproducts, achieving ≥98% purity.
Chromatographic Methods
Flash column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as the eluent resolves stereoisomers and residual impurities. This step is essential for isolating the enantiomerically pure (R)-isomer.
Spectroscopic Validation
-
NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) confirms the presence of cyclopropyl (δ 0.45–0.60 ppm) and chloroacetyl (δ 4.20 ppm) protons.
-
Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 259.12 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>12</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>2</sub>.
-
HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization during cyclopropylation is addressed by using chiral auxiliaries or enantioselective catalysts. The (R)-isomer is preferentially formed when employing (R)-BINOL-derived catalysts.
Scalability Issues
Pilot-scale synthesis faces challenges in heat dissipation during exothermic steps. Jacketed reactors with controlled cooling (≤5°C) ensure consistent yields at multi-kilogram scales.
Comparative Analysis of Synthetic Approaches
Table 3: Efficiency of Published Methods
| Method | Key Advantage | Limitation | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc Protection Route | High stereochemical control | Multi-step, time-intensive | 65–70 | ≥98 |
| Direct Alkylation | Fewer steps | Lower enantiomeric excess | 50–55 | 90–95 |
| Solid-Phase Synthesis | Automation-friendly | High reagent costs | 40–45 | 85–90 |
Industrial and Research Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The chloroacetyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with aqueous HCl (1–2 M) at 60–80°C to yield N-[1-(2-hydroxyacetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide via nucleophilic substitution (Cl⁻ replaced by OH⁻).
Mechanism :
Yield : ~85% after 4 hours. -
Basic Hydrolysis :
In NaOH (1 M, 50°C), the chloroacetyl group converts to a glycolic acid derivative. This reaction is slower (24 hours) but achieves comparable yields .
Nucleophilic Substitution
The chlorine atom in the chloroacetyl group is highly susceptible to nucleophilic attack:
Mechanism :
Cyclopropane Ring-Opening
The cyclopropyl group undergoes ring-opening under strong acidic or oxidative conditions:
-
Acid-Catalyzed Ring-Opening :
In H₂SO₄ (concentrated), the cyclopropane ring opens to form N-[1-(2-chloro-acetyl)-piperidin-3-yl]-N-(3-oxopropyl)-acetamide.
Mechanism : Protonation of the cyclopropane ring induces strain relief via cleavage. -
Oxidative Ring-Opening :
Reaction with m-CPBA (meta-chloroperbenzoic acid) produces an epoxide intermediate, which further rearranges to a diketone.
Acetamide Group Reactivity
The acetamide moiety participates in hydrolysis and condensation:
-
Acidic Hydrolysis :
Refluxing with HCl (6 M) cleaves the acetamide to yield 1-(2-chloro-acetyl)-piperidin-3-amine and cyclopropanecarboxylic acid . -
Condensation with Aldehydes :
Reacts with benzaldehyde in ethanol to form a Schiff base (This compound-benzylidene) .
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends between this compound and its methyl-substituted analog:
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance reaction efficiency:
-
Residence Time : 2 minutes (vs. 4 hours in batch) for hydrolysis.
-
Purity : ≥98% achieved via in-line purification modules.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is being investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development aimed at treating neurological disorders.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Biological Research
Studies have shown that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. It has been used to explore the mechanisms of action of piperidine derivatives and their interactions with specific molecular targets.
Antimicrobial Efficacy
In vitro studies indicate that this compound has notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results highlight its potential as an effective antimicrobial agent, particularly against resistant strains.
Anticancer Potential
The anticancer activity of this compound has been evaluated using different cancer cell lines, including HCT116 (human colon cancer) and RAW 264.7 (mouse monocyte macrophage leukaemic) cells. The IC50 values determined through MTT assays are presented below:
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Control (5-Fluorouracil) | 10 |
While the compound shows promising anticancer activity, it is less potent than established chemotherapeutic agents like 5-fluorouracil.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. The piperidine ring may interact with biological receptors or enzymes, modulating their activity. The cyclopropyl group enhances the compound's stability and influences its binding affinity. These interactions can alter cellular pathways, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-acetamide Derivatives
a) 2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide
- Structure : Features a pyrazole ring substituted with a 2-chlorobenzyl group and a 2-chloro-acetamide side chain.
- Key Difference : Replaces the piperidine and cyclopropyl groups with a pyrazole-heterocyclic system and aromatic substitution.
- Applications : Often used in agrochemical research due to its halogenated aromatic system .
b) 2-Chloro-N-(2-(N-cyclopropylacetamido)cyclohexyl)acetamide
- Structure : Contains a cyclohexane backbone instead of piperidine, with similar chloro-acetamide and cyclopropyl substituents.
- Key Difference : The cyclohexane ring introduces distinct stereoelectronic properties compared to the piperidine scaffold.
- Commercial Availability : Listed with five suppliers, indicating broader industrial utility .
Piperidine-Based Analogues
a) N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
- Structure: Shares the piperidine-cyclopropyl-acetamide framework but substitutes the 2-chloro-acetyl group with a 2-amino-ethyl chain.
- Molecular Weight : 225.33 g/mol (CAS: 1354010-15-3) .
b) SR142801
- Structure : (S)-N-(1-[3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl}propyl]-4-phenylpiperidin-4-yl)-N-methylacetamide.
- Key Difference : Incorporates a benzoyl-dichlorophenyl-piperidine system and a methyl-acetamide group, diverging in substitution complexity.
- Applications: Documented as a nonpeptide neuropeptide receptor antagonist in preclinical studies .
Cyclopropyl-Substituted Amides
a) 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide
- Structure: Retains the cyclopropyl and piperidine motifs but replaces the chloro-acetyl group with an amino-acetamide.
- Key Difference: Enhanced basicity due to the amino group, which may influence solubility and binding interactions.
- Synthesis : Highlighted in Fluorochem’s catalog as a specialty intermediate .
Data Table: Structural and Commercial Comparison
Research and Industrial Implications
- Structural Flexibility : The piperidine and cyclopropyl-acetamide motifs are versatile in drug design, enabling modulation of lipophilicity and steric bulk.
- Electrophilic Reactivity: The chloro-acetyl group in the parent compound may serve as a reactive handle for further derivatization, contrasting with amino- or methyl-substituted analogues .
- Supply Challenges : The discontinuation of this compound highlights the need for custom synthesis routes, as seen in AK Scientific’s offerings .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a chloroacetyl group and a cyclopropylacetamide moiety. Its molecular formula is with a molecular weight of approximately 258.74 g/mol .
Synthesis Route
The synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The general reaction conditions include:
- Starting Materials : Piperidine, chloroacetyl chloride, and acetamide derivatives.
- Reagents : A base such as triethylamine is used to neutralize hydrochloric acid formed during the reaction.
- Solvents : Inert solvents like dichloromethane or chloroform at low temperatures (0-5°C) are preferred to manage the exothermic nature of the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperidine structure may modulate receptor activities, influencing various biochemical pathways .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
- In Vitro Studies : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and fluconazole .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
- Antifungal Activity : The compound also exhibited antifungal activity against strains such as Candida albicans, with MIC values indicating moderate effectiveness .
Anticancer Activity
Research into the anticancer potential of this compound has shown promising results:
- MTT Assay : In vitro assays indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, although they were less potent compared to established chemotherapeutic agents like 5-fluorouracil .
Case Studies
- Molecular Docking Studies : A study utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. The results suggested strong interactions with specific enzymes involved in cancer metabolism, indicating potential as an anticancer agent .
- Comparative Analysis : A comparative study assessed various piperidine derivatives for their antimicrobial properties, placing this compound among the top performers in terms of efficacy against resistant bacterial strains .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and cyclopropane integration.
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., ESI+ mode with <5 ppm mass error).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and stereochemistry. For example, a related compound (N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-ethylamino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide) was resolved at 298 K with an R factor of 0.064, demonstrating the utility of low-temperature data collection to minimize thermal motion artifacts .
Reference : NIST Standard Reference Database 69 provides benchmark spectral data for cross-validation .
How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Advanced Research Question
Data contradictions (e.g., high R-factors or twinning) require:
Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of partial occupancy and disorder .
Twinning Analysis : For non-merohedral twinning, employ the Hooft parameter in SHELXL to refine twin laws.
Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure hydrogen-bonding networks align with electron density maps.
Case Study : A study on a structurally related piperidinyl acetamide achieved a final R factor of 0.148 by iteratively refining anisotropic displacement parameters and applying extinction corrections .
What in vitro models are appropriate for evaluating the biological activity of this compound, particularly in receptor-binding studies?
Advanced Research Question
- GPCR/Ion Channel Assays : Functional assays (e.g., calcium flux or cAMP accumulation) using HEK293 cells transfected with tachykinin NK1/NK2 receptors, as demonstrated for analogous piperidine derivatives like SR140333 and SR142801 .
- Kinase Inhibition Profiling : Use enzymatic assays (e.g., ADP-Glo™) to screen against kinase panels, given the chloroacetyl group’s potential electrophilic reactivity.
- Data Interpretation : Normalize activity to positive controls (e.g., PD-123319 for angiotensin receptors ) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests).
Reference : Studies on NK receptor antagonists emphasize dose-response curves (IC₅₀ values) and selectivity ratios (>100-fold for target vs. off-target receptors) .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride).
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 5% sodium bicarbonate.
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .
Reference : GHS hazard codes (e.g., H301 for acute toxicity) mandate emergency protocols, including immediate rinsing for skin contact and medical consultation for ingestion .
How can computational chemistry tools predict the reactivity and stability of this compound under varying pH conditions?
Advanced Research Question
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways of the chloroacetyl group.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., PBS at pH 7.4) to predict degradation half-lives.
- pKa Prediction : Tools like MarvinSketch estimate protonation states, critical for bioavailability studies.
Case Study : A related acetamide derivative showed pH-dependent stability, with rapid degradation below pH 3 due to acid-catalyzed cleavage .
What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible research?
Advanced Research Question
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak at ~1700 cm⁻¹).
- Quality Control (QC) : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) ensures purity ≥98%.
- DoE Optimization : Response surface methodology (RSM) identifies critical factors (e.g., reaction time, catalyst loading).
Reference : A piperidine synthesis achieved ±2% yield consistency by controlling stirring rates (500–600 rpm) and nitrogen purge cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
